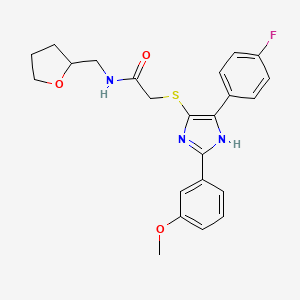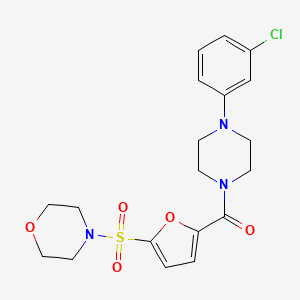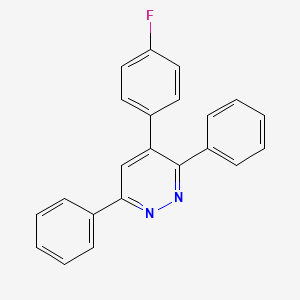![molecular formula C15H17N3O4 B2554119 4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923228-20-0](/img/structure/B2554119.png)
4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring .
Molecular Structure Analysis
The molecular structure analysis of a compound involves understanding its geometry, connectivity, and conformation. This usually requires experimental techniques like X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Pyrimidine derivatives can undergo a variety of reactions, including nitration .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : This compound is synthesized through reactions like [4 + 2]-cycloaddition. For instance, Adams et al. (2005) described the synthesis of a related compound, which involved reacting 4-(4-Methoxybenzoyl)-5-(4-methoxyphenyl)furan-2,3-dione with phenyl isocyanate at low temperatures, resulting in a new derivative of pyrrolo[2,3-d]pyrimidine (Adams, Saçmacı, Üngören, & Akçamur, 2005).
Electron Transport Layer in Polymer Solar Cells : A related compound was used by Hu et al. (2015) as an electron transport layer in inverted polymer solar cells, highlighting its potential in the field of renewable energy (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).
Photophysical and Biological Properties
Photophysical Properties : Zhang et al. (2014) synthesized a series of diketopyrrolopyrrole derivatives with properties such as high conductivity and electron mobility, and potential applications in optoelectronic materials and biological systems (Zhang, Song, Bi, Wu, Yu, & Wang, 2014).
Antiviral Activity : Diketopyrrolopyrrole derivatives, similar to this compound, have shown antiviral activity against retroviruses in cell culture, as found by Hocková et al. (2003) (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Catalytic and Synthetic Applications
Catalytic Properties : Goudarziafshar et al. (2021) used a related compound in the synthesis of 1-(α-Aminoalkyl)-2-naphthols, demonstrating its use as an effective catalyst (Goudarziafshar, Moosavi‐Zare, & Khazael, 2021).
Synthesis of Other Compounds : Mulholland, Foster, & Haydock (1972) demonstrated the synthesis of pyrrolidine-2,4-diones, which is a process that might involve or relate to the synthesis or transformation of 4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (Mulholland, Foster, & Haydock, 1972).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-22-7-6-18-8-11-12(14(18)20)13(17-15(21)16-11)9-2-4-10(19)5-3-9/h2-5,13,19H,6-8H2,1H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSDLDZFRIZACQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-(1H-tetrazol-1-yl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2554041.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2554043.png)

![2-[(2,6-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2554046.png)


![N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide](/img/structure/B2554051.png)
![N-(4-chloro-2-fluorophenyl)-3-[3-methyl-4-(4-methylpiperidin-1-yl)isoxazolo[5,4-d]pyrimidin-6-yl]propanamide](/img/structure/B2554052.png)
![N-(1-cyano-2-methoxyethyl)-4-[(1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2554054.png)

![N-(3-(1H-imidazol-1-yl)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2554059.png)